molecular formula C17H21BrN4O2 B11225775 C17H21BrN4O2

C17H21BrN4O2

Cat. No.: B11225775
M. Wt: 393.3 g/mol
InChI Key: OYOLJRMXAYSFJE-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H21BrN4O2 Hydrazinecarboxamide, N-(4-bromo-3-methylphenyl)-2-[[5-(diethylamino)-2-furanyl]methylene] . This compound is a complex organic molecule that contains bromine, nitrogen, and oxygen atoms in its structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, N-(4-bromo-3-methylphenyl)-2-[[5-(diethylamino)-2-furanyl]methylene] involves multiple steps. One common method includes the reaction of 4-bromo-3-methylphenylhydrazine with 2-furancarboxaldehyde in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-(4-bromo-3-methylphenyl)-2-[[5-(diethylamino)-2-furanyl]methylene]: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Hydrazinecarboxamide, N-(4-bromo-3-methylphenyl)-2-[[5-(diethylamino)-2-furanyl]methylene]: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, N-(4-bromo-3-methylphenyl)-2-[[5-(diethylamino)-2-furanyl]methylene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hydrazinecarboxamide, N-(4-bromo-3-methylphenyl)-2-[[5-(diethylamino)-2-furanyl]methylene]: can be compared with other similar compounds such as:

    Hydrazinecarboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Bromo-substituted aromatic compounds: These compounds have similar bromine substitution patterns but may have different functional groups attached to the aromatic ring.

The uniqueness of Hydrazinecarboxamide, N-(4-bromo-3-methylphenyl)-2-[[5-(diethylamino)-2-furanyl]methylene] lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H21BrN4O2

Molecular Weight

393.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H21BrN4O2/c1-10(2)5-6-19-17(24)11-7-15(23)22(9-11)16-13-4-3-12(18)8-14(13)20-21-16/h3-4,8,10-11H,5-7,9H2,1-2H3,(H,19,24)(H,20,21)

InChI Key

OYOLJRMXAYSFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

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